Intestinal Sugar Transport Inhibition
Glycyphyllin (phloretin 2'-O-(6-deoxy-α-L-mannopyranoside)) demonstrated dose-dependent inhibition of 3-O-methyl-D-glucose-evoked transmural potential difference (ΔPD) in everted rat jejunal segments [1]. This activity profile is comparable to synthetic phloretin 2'-O-β-L-glycosides but distinct from the aglycone phloretin, which exhibits different potency and selectivity for glucose transporters [1].
| Evidence Dimension | Inhibition of Na+-coupled glucose transport (Ki) |
|---|---|
| Target Compound Data | Dose-dependent inhibition observed; specific Ki value not reported in primary study |
| Comparator Or Baseline | Phloretin 2'-O-β-L-glycosides (1-3) exhibited Ki values >400 times smaller than Km, indicating strong inhibitory potency toward the Na+ co-transporter |
| Quantified Difference | Not directly quantified against Glycyphyllin in the same study; however, both compound classes exhibit dose-dependent inhibition, suggesting shared mechanism with potential potency differences due to glycosidic substitution |
| Conditions | Everted jejunal segment of rats, 3-O-methyl-D-glucose-evoked ΔPD assay |
Why This Matters
This sugar transport inhibition profile positions glycyphyllin as a tool compound for studying sodium-glucose linked transporter (SGLT) pharmacology, distinct from non-glycosylated or differently glycosylated analogs.
- [1] Goda, T., Esaki, S., Sugiyama, N., Kamiya, S., & Takase, S. (1991). Synthesis of Phloretin 2'-O-β-L-Glycosides and Their Inhibitory Action against Sugar Transport in Rat Small Intestine. Agricultural and Biological Chemistry, 55(11), 2855-2860. View Source
